N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE
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Overview
Description
N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a morpholinoamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE typically involves multiple steps, starting with the preparation of the benzothiazole derivative. One common method involves the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzothiazole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE involves its interaction with molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the morpholinoamine group can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-MORPHOLINOAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-24-18-7-6-15(13-21-23-8-10-25-11-9-23)12-16(18)14-26-20-22-17-4-2-3-5-19(17)27-20/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDQOGHNQWNLH-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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